UNC0321

Catalog No.
S548265
CAS No.
1238673-32-9
M.F
C27H45N7O3
M. Wt
515.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC0321

CAS Number

1238673-32-9

Product Name

UNC0321

IUPAC Name

7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Molecular Formula

C27H45N7O3

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)

InChI Key

AULLUGALUBVBDD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

UNC0321, UNC-0321, UNC 0321, CHEMBL1214066, CHEBI:785916, UNC0321 (trifluoroacetate salt), NCGC0018778901, KB81388

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C

The exact mass of the compound 7-(2-(2-(Dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine is 515.35839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC0321 (CAS: 1238673-32-9) is a highly potent, quinazoline-based selective inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1). Designed through structure-activity relationship (SAR) optimization of the earlier benchmark BIX-01294, UNC0321 achieves a picomolar Morrison Ki of 63 pM and single-digit nanomolar IC50 values (6–9 nM) in cell-free biochemical assays[1]. While it possesses the highest intrinsic target affinity among first-generation G9a inhibitors, its physicochemical profile—specifically its low lipophilicity—restricts cell membrane permeability. Consequently, UNC0321 is procured primarily as a specialized biochemical and biophysical tool compound for cell-free systems, structural biology, and assay validation, rather than for whole-cell or in vivo epigenetic modulation [1].

Generic substitution among G9a inhibitors frequently leads to assay failure due to a critical divergence between intrinsic biochemical affinity and cellular permeability[1]. A buyer cannot simply substitute UNC0321 with the older benchmark BIX-01294, as BIX-01294 exhibits ~250-fold lower biochemical potency and a narrow toxicity-to-function ratio, limiting its utility in high-precision biophysical assays [2]. Conversely, substituting UNC0321 with its highly cell-permeable successor, UNC0638, is strictly context-dependent: UNC0638 is the required choice for cellular assays (e.g., in-cell westerns for H3K9me2 reduction), whereas UNC0321 remains the quantitatively superior selection for cell-free co-crystallization or surface plasmon resonance (SPR) assays where maximum absolute target affinity (Ki = 63 pM) is prioritized over membrane transport properties [REFS-1, REFS-2].

Biochemical Potency vs. BIX-01294 in Cell-Free Assays

In cell-free enzymatic assays (CLOT and ECSD), UNC0321 demonstrates an IC50 of 6–9 nM and a Morrison Ki of 63 pM against G9a. When tested head-to-head against the predecessor compound BIX-01294 (IC50 ~1.9 µM), UNC0321 exhibits approximately 250-fold greater intrinsic inhibitory potency [1].

Evidence DimensionCell-free G9a inhibition (IC50)
Target Compound Data6–9 nM (Ki = 63 pM)
Comparator Or BaselineBIX-01294 (~1,900 nM)
Quantified Difference~250-fold higher biochemical potency
ConditionsRecombinant G9a ECSD/CLOT biochemical assays

Enables ultra-low concentration dosing in biophysical and structural assays, minimizing solvent effects and off-target noise.

Cellular Permeability and Functional Potency vs. UNC0638

Despite its extreme biochemical potency, UNC0321 suffers from poor cell membrane permeability, requiring high concentrations (IC50 = 11,000 nM) to reduce H3K9me2 levels in MDA-MB-231 cells. In contrast, the lipophilicity-optimized successor UNC0638 achieves an in-cell IC50 of 81 nM [1].

Evidence DimensionCellular H3K9me2 reduction (IC50)
Target Compound Data11,000 nM
Comparator Or BaselineUNC0638 (81 nM)
Quantified DifferenceUNC0638 is >130-fold more potent in cellular assays
ConditionsMDA-MB-231 whole-cell immunofluorescence / in-cell western

Dictates procurement strategy: buyers must select UNC0321 strictly for cell-free applications and procure UNC0638 for whole-cell or in vivo models.

Selectivity Profile Against Non-Target Methyltransferases

UNC0321 maintains strict selectivity for G9a and GLP over a broad panel of other protein lysine and arginine methyltransferases. In ECSD enzymatic assays, it showed no activity (IC50 > 40 µM) against SET7/9, SET8, PRMT3, and JMJD2E, establishing a >1000-fold selectivity window relative to its primary G9a target affinity (6–9 nM) [1].

Evidence DimensionOff-target methyltransferase inhibition (IC50)
Target Compound Data>40,000 nM (for SET7/9, SET8, PRMT3)
Comparator Or BaselineG9a target baseline (6–9 nM)
Quantified Difference>1000-fold selectivity margin
ConditionsECSD enzymatic assays against non-target PKMTs/PRMTs

Ensures high confidence in target-specific binding during structural or biophysical characterization without cross-reactivity noise.

Cell-Free Biochemical Screening and Assay Validation

Due to its picomolar Morrison Ki (63 pM), UNC0321 is a highly effective positive control and competitive displacement probe for high-throughput screening (HTS) of novel G9a/GLP inhibitors. Its extreme intrinsic affinity ensures complete target saturation at low nanomolar concentrations, establishing a reliable baseline for cell-free enzymatic assays [1].

Structural Biology and Co-Crystallization

In X-ray crystallography and cryo-EM studies of the G9a/GLP SET domains, membrane permeability is irrelevant, but absolute binding affinity and complex stability are critical. UNC0321's ~250-fold higher potency compared to BIX-01294 makes it a structurally validated ligand for stabilizing the enzyme in a rigid conformation to resolve high-resolution structural details [REFS-1, REFS-2].

Biophysical Affinity Characterization (SPR/ITC)

For biophysical workflows such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), UNC0321 serves as a strictly selective benchmark ligand. Its >1000-fold selectivity window over other methyltransferases (e.g., SET7/9, SET8) guarantees that the measured thermodynamic and kinetic binding parameters are exclusively driven by G9a/GLP interactions [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

515.35838832 Da

Monoisotopic Mass

515.35838832 Da

Heavy Atom Count

37

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

UNC0321

Dates

Last modified: 07-15-2023
1: Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, Herold JM, Chen X, Yates CM, Frye SV, Brown PJ, Huang J, Vedadi M, Arrowsmith CH, Jin J. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011 Sep 8;54(17):6139-50. doi: 10.1021/jm200903z. Epub 2011 Aug 5. PubMed PMID: 21780790; PubMed Central PMCID: PMC3171737.
2: Liu F, Chen X, Allali-Hassani A, Quinn AM, Wigle TJ, Wasney GA, Dong A, Senisterra G, Chau I, Siarheyeva A, Norris JL, Kireev DB, Jadhav A, Herold JM, Janzen WP, Arrowsmith CH, Frye SV, Brown PJ, Simeonov A, Vedadi M, Jin J. Protein lysine methyltransferase G9a inhibitors: design, synthesis, and structure activity relationships of 2,4-diamino-7-aminoalkoxy-quinazolines. J Med Chem. 2010 Aug 12;53(15):5844-57. doi: 10.1021/jm100478y. PubMed PMID: 20614940; PubMed Central PMCID: PMC2920043.

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